molecular formula C7H11N3O2 B048247 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione CAS No. 113885-20-4

6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione

Cat. No. B048247
M. Wt: 169.18 g/mol
InChI Key: FQKNOPHMINZLMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione, also known as AIP, is a heterocyclic organic compound that has gained significant attention in scientific research. AIP is a pyrimidinedione derivative that has been synthesized using various methods. The compound has been studied for its potential applications in the field of medicinal chemistry due to its unique properties and mechanism of action.

Mechanism Of Action

The mechanism of action of 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in the de novo pyrimidine synthesis pathway. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has also been shown to inhibit the activity of xanthine oxidase, an enzyme involved in purine metabolism.

Biochemical And Physiological Effects

6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses, and inhibit the growth of bacteria. 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has also been shown to exhibit anti-inflammatory effects and to protect against neuronal damage in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has several advantages for lab experiments. It is easy to synthesize, stable, and has a high purity. However, 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

For 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione research include the development of 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione-based drugs and the study of its effects on metabolic pathways.

Synthesis Methods

6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione can be synthesized using various methods, including a one-pot three-component reaction, a solvent-free microwave-assisted synthesis, and a green and efficient synthesis using water as a solvent. One of the most common methods for synthesizing 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione is through a one-pot three-component reaction involving the reaction of 2,4-pentanedione, urea, and isopropylamine. This method is simple, efficient, and yields high purity 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione.

Scientific Research Applications

6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential as an anti-inflammatory agent and for its neuroprotective effects.

properties

IUPAC Name

6-amino-1-propan-2-ylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-4(2)10-5(8)3-6(11)9-7(10)12/h3-4H,8H2,1-2H3,(H,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKNOPHMINZLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=O)NC1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione

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